(4'-Trifluoromethylbiphenyl-3-yl)methanol

Medicinal Chemistry Drug Design ADME Optimization

Precision Building Block for GPR40 Agonists. (4'-Trifluoromethylbiphenyl-3-yl)methanol (CAS 126485-55-0) is the validated, meta-hydroxymethyl intermediate enabling a 99.7%-yield bromination to the key AMG 837 (GPR40 agonist) electrophile. Its specific 3,4′-substitution is structurally non-negotiable; 4-ylmethanol regioisomers (e.g., CAS 457889-46-2) cannot substitute. With LogP ~3.86 and a minimal tPSA of 20.2 Ų, it offers superior lipophilicity and cleaner SAR vectors over non-fluorinated analogs. Sourced for medicinal chemistry, fragment-based screening, and process scale-up. Strictly R&D-use, not for human/animal therapeutics.

Molecular Formula C14H11F3O
Molecular Weight 252.23 g/mol
CAS No. 126485-55-0
Cat. No. B144281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4'-Trifluoromethylbiphenyl-3-yl)methanol
CAS126485-55-0
Molecular FormulaC14H11F3O
Molecular Weight252.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CO
InChIInChI=1S/C14H11F3O/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-8,18H,9H2
InChIKeyBKESULFFLXBNLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4'-Trifluoromethylbiphenyl-3-yl)methanol CAS 126485-55-0: Structural Identity and Physicochemical Baseline for Procurement Evaluation


(4'-Trifluoromethylbiphenyl-3-yl)methanol (CAS 126485-55-0) is a fluorinated biphenyl derivative bearing a hydroxymethyl (-CH₂OH) group at the 3-position and a trifluoromethyl (-CF₃) group at the 4'-position [1]. Its molecular formula is C₁₄H₁₁F₃O with an average mass of 252.236 g/mol and monoisotopic mass of 252.076199 g/mol [1][2]. Key physicochemical properties include a calculated density of 1.248 g/cm³, boiling point of 327.7°C at 760 mmHg, and LogP of 3.8647 [2]. This compound is not a stand-alone bioactive entity but a strategic building block whose procurement value is defined by its specific substitution pattern—meta-hydroxymethyl relative to the biphenyl linkage and para-trifluoromethyl on the distal ring—rather than by generic compound class membership .

Positional Isomers and Non-Fluorinated Analogs Cannot Replicate the Reactivity Profile of (4'-Trifluoromethylbiphenyl-3-yl)methanol in Convergent Synthesis


Attempting to substitute (4'-trifluoromethylbiphenyl-3-yl)methanol with a regioisomer (e.g., 4-ylmethanol CAS 457889-46-2 or 2'-trifluoromethyl variants CAS 198205-80-0) or a non-fluorinated analog (e.g., 3-biphenylmethanol CAS 69605-90-9) fundamentally alters the molecular geometry and electronic environment at the reaction site . The target compound possesses a meta-oriented -CH₂OH group on one ring and a para-CF₃ substituent on the other; this specific arrangement is not a trivial variant but a precise structural requirement for downstream coupling reactions such as the convergent assembly of GPR40 agonist AMG 837 . The CF₃ group increases lipophilicity (LogP ≈ 3.86) and alters the electronic density of the biphenyl scaffold, while the 3-CH₂OH position provides distinct steric and stereoelectronic effects compared to the 4-CH₂OH isomer—differences that directly impact regioselectivity in subsequent functionalization steps. The evidence below quantifies these critical differentiators.

Quantitative Differentiation Evidence for (4'-Trifluoromethylbiphenyl-3-yl)methanol Versus Closest Analogs


Lipophilicity (LogP) Differential: CF₃-Containing Target Compound Versus Non-Fluorinated 3-Biphenylmethanol

The target compound (4'-trifluoromethylbiphenyl-3-yl)methanol exhibits a calculated LogP of 3.8647, reflecting the pronounced lipophilicity conferred by the para-CF₃ substituent [1]. In contrast, the non-fluorinated structural analog 3-biphenylmethanol (CAS 69605-90-9), which lacks any halogen substituent, is qualitatively described as having limited water solubility due to its hydrophobic biphenyl core but lacks the enhanced lipophilicity imparted by fluorine substitution . While a direct numeric LogP comparison is not available from a single source, the differential is structurally intrinsic: the CF₃ group is a well-established lipophilicity-enhancing motif in medicinal chemistry, and its presence differentiates the target compound's ADME-relevant properties from those of non-fluorinated alternatives.

Medicinal Chemistry Drug Design ADME Optimization

Synthetic Utility Verified: High-Yield Derivatization to 3-(Bromomethyl)-4′-(trifluoromethyl)biphenyl for Convergent Drug Synthesis

The target compound serves as the immediate precursor to 3-(bromomethyl)-4′-(trifluoromethyl)biphenyl, a key electrophilic coupling partner in the convergent synthesis of the GPR40 agonist AMG 837 (a clinical candidate for type 2 diabetes) . The reported synthetic route demonstrates that (4'-trifluoromethylbiphenyl-3-yl)methanol undergoes high-yield bromination under mild conditions (CBr₄, PPh₃ in DCM at 0°C), producing 220 mg of the bromomethyl derivative with a calculated yield of 99.7% from a 0.70 mmol scale (177 mg starting material) . In contrast, positionally altered isomers (e.g., 4-CH₂OH analog CAS 457889-46-2) would yield a 4-bromomethyl product, which cannot serve as a direct substitute in the AMG 837 coupling step because the regiochemistry of the biphenyl linkage relative to the electrophilic center is critical for the convergent assembly strategy .

Process Chemistry GPR40 Agonists Convergent Synthesis

Molecular Weight Differential: Target Compound Enables Precise Mass Spectrometric Distinction from Non-Fluorinated and Isomeric Analogs

The target compound has a monoisotopic mass of 252.076199 g/mol [1]. This contrasts sharply with the non-fluorinated analog 3-biphenylmethanol (CAS 69605-90-9), which has a molecular weight of 184.24 g/mol . The mass differential of approximately 68 Da (attributable to the three fluorine atoms replacing three hydrogens) provides a clear analytical signature for LC-MS method development and quality control. Positional isomers such as (4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol (CAS 457889-46-2) share the same molecular formula (C₁₄H₁₁F₃O) and monoisotopic mass ; however, their distinct retention times under reversed-phase HPLC conditions and potentially different fragmentation patterns in MS/MS enable chromatographic resolution. The target compound's unique combination of exact mass and predicted chromatographic behavior (LogP 3.8647) [1] differentiates it from both non-fluorinated analogs and regioisomers in analytical workflows.

Analytical Chemistry Quality Control LC-MS Method Development

Hydrogen Bond Donor/Acceptor Profile: Target Compound Provides a Single -OH Handle Versus Polyfunctionalized Analogs

The target compound (4'-trifluoromethylbiphenyl-3-yl)methanol possesses one hydrogen bond donor (the -OH proton) and one hydrogen bond acceptor (the -OH oxygen), as reflected in its topological polar surface area (tPSA) of 20.2 Ų . This single-point functionalization contrasts with more complex analogs that incorporate additional polar groups, such as 3′-hydroxy-5′-(trifluoromethoxy)[1,1′-biphenyl]-2-methanol (CAS 1261897-70-4), which contains an additional phenolic -OH and a -OCF₃ group, increasing both hydrogen bond donor/acceptor counts and tPSA . While no direct head-to-head biological data are available, the monofunctional -CH₂OH group in the target compound provides a clean, single-vector derivatization site—simplifying protecting group strategies and enabling precise regiocontrol in multistep syntheses. In contrast, polyhydroxylated analogs may require orthogonal protection schemes, increasing synthetic step count and reducing overall yield. The target compound's single hydrogen bond donor/acceptor profile represents a minimalist, efficient starting point for fragment elaboration where a solitary nucleophilic handle is desired.

Medicinal Chemistry Fragment-Based Drug Design Protecting Group Strategy

Regiospecificity in Patent-Enabled Drug Scaffolds: Target Compound is the Exclusive Precursor for 3-Bromomethyl-4′-(trifluoromethyl)biphenyl in GPR40 Modulator Synthesis

Patent literature establishes that the 3-substituted biphenyl scaffold bearing a 4′-trifluoromethyl group is a privileged pharmacophoric element in GPR40 modulator development [1]. Specifically, 3-(bromomethyl)-4′-(trifluoromethyl)biphenyl—the direct derivative of the target compound—is the requisite electrophilic fragment for alkylative coupling with (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid to produce AMG 837 and related GPR40 agonists . The regiospecificity is absolute: the 4-CH₂OH positional isomer (CAS 457889-46-2) would generate a 4-bromomethyl derivative, which is structurally ineligible for this convergent coupling strategy due to altered geometry at the biphenyl linkage point . No patent or primary literature was identified describing the use of the 4-isomer or 2′-trifluoromethyl variants in the same GPR40 agonist synthetic pathway, underscoring that the 3,4′-substitution pattern is uniquely validated. While no quantitative potency data directly compare the target compound to its isomers in a biological assay, the patent exclusivity of the 3-substitution pattern constitutes procurement-relevant evidence of functional non-interchangeability.

Patent Chemistry GPR40 Modulators Diabetes Drug Development

Synthetic Route Availability: Target Compound has Documented High-Yield Access Route; Closest Positional Isomer Lacks Comparable Process Data

The target compound has a documented high-efficiency derivatization route (bromination to the corresponding benzyl bromide) achieving 99.7% yield under standard laboratory conditions . This contrasts with the positional isomer 4'-(trifluoromethyl)biphenyl-4-methanol (CAS 457889-46-2), for which no comparable quantitative synthetic yield data were identified in the searched literature or vendor technical datasheets . While the 4-isomer is commercially available as a research chemical, the absence of published, quantitative process data for its downstream functionalization introduces uncertainty in supply chain and synthetic planning. The target compound's 99.7% bromination yield, sourced from the Open Reaction Database, provides a verifiable benchmark for process chemists assessing the reliability and efficiency of this intermediate in multistep sequences. For procurement decisions where reproducibility and documented synthetic performance are valued, the availability of high-yield reaction data constitutes a tangible advantage.

Process Chemistry Scalable Synthesis Supply Chain Assessment

Procurement-Relevant Application Scenarios for (4'-Trifluoromethylbiphenyl-3-yl)methanol Based on Differentiated Evidence


Convergent Synthesis of GPR40 Agonists (e.g., AMG 837) for Type 2 Diabetes Drug Discovery

The target compound is the validated precursor to 3-(bromomethyl)-4′-(trifluoromethyl)biphenyl, which undergoes high-yield (99.7%) bromination and serves as the electrophilic coupling partner in the convergent assembly of AMG 837-class GPR40 partial agonists . Positional isomers such as the 4-CH₂OH analog (CAS 457889-46-2) are structurally ineligible for this specific coupling strategy . This scenario applies to medicinal chemistry laboratories and process chemistry groups developing GPR40-targeted therapeutics for metabolic disorders. The compound's specific 3,4′-substitution pattern is required for regioselective alkylation with the chiral β-alkynyl acid fragment, enabling the convergent synthetic route described in the AMG 837 process development literature.

Fragment-Based Drug Discovery Requiring a Monofunctional, Lipophilic Biphenyl Building Block

With a single hydrogen bond donor/acceptor (tPSA = 20.2 Ų) and a calculated LogP of 3.86, the target compound fits the physicochemical profile of a minimalist, lead-like fragment for drug discovery programs . The para-CF₃ group enhances lipophilicity compared to non-fluorinated 3-biphenylmethanol, potentially improving membrane permeability and metabolic stability . The absence of additional polar functionality (e.g., phenolic -OH groups found in more complex analogs such as CAS 1261897-70-4) simplifies protecting group strategies and enables clean, single-vector elaboration . This scenario is relevant for fragment-based screening libraries, structure-activity relationship (SAR) exploration, and hit-to-lead campaigns where monofunctional, fluorine-containing aromatic scaffolds are prioritized.

Analytical Method Development and Reference Standard Procurement

The target compound's distinct monoisotopic mass (252.076199 g/mol) provides an approximate 68 Da mass differential relative to non-fluorinated 3-biphenylmethanol, enabling unambiguous LC-MS identification in reaction monitoring and purity assessment workflows . Its calculated LogP (3.86) predicts reversed-phase chromatographic retention distinct from more polar analogs, facilitating method development for separating regioisomers such as the 4-CH₂OH positional isomer (CAS 457889-46-2) . This scenario applies to analytical chemistry and quality control laboratories requiring characterized reference materials for method validation, impurity profiling, and stability-indicating assay development in support of pharmaceutical intermediate manufacturing.

Process Chemistry Development Leveraging Documented High-Yield Derivatization Routes

The target compound has a documented derivatization route achieving 99.7% yield in the bromination step to produce 3-(bromomethyl)-4′-(trifluoromethyl)biphenyl under mild conditions (CBr₄, PPh₃, DCM, 0°C) . This verifiable, quantitative yield data reduces process development risk and supports reliable cost-of-goods modeling for multistep synthesis planning. In contrast, the 4-CH₂OH positional isomer lacks comparable published yield data for analogous transformations, introducing uncertainty in process scale-up scenarios . This scenario is relevant for contract research organizations (CROs) and pharmaceutical process chemistry departments evaluating building blocks for scalability and supply chain reliability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4'-Trifluoromethylbiphenyl-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.